![molecular formula C42H54S2 B12611357 5,5'-Bis[4-(undec-10-EN-1-YL)phenyl]-2,2'-bithiophene CAS No. 918441-43-7](/img/structure/B12611357.png)
5,5'-Bis[4-(undec-10-EN-1-YL)phenyl]-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Bis[4-(undec-10-en-1-yl)phenyl]-2,2’-bithiophene is a chemical compound known for its unique structure and properties It consists of two thiophene rings connected by a bithiophene linkage, with each thiophene ring substituted by a phenyl group that is further substituted with an undec-10-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis[4-(undec-10-en-1-yl)phenyl]-2,2’-bithiophene typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This is often achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Phenyl Groups: The phenyl groups are introduced through a Friedel-Crafts acylation reaction, where the bithiophene core reacts with a phenyl halide in the presence of a Lewis acid catalyst.
Attachment of the Undec-10-en-1-yl Groups: The final step involves the attachment of the undec-10-en-1-yl groups to the phenyl rings. This can be achieved through a hydrosilylation reaction, where the phenyl rings react with undec-10-en-1-ylsilane in the presence of a platinum catalyst.
Industrial Production Methods
Industrial production of 5,5’-Bis[4-(undec-10-en-1-yl)phenyl]-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are scaled up using industrial reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiophene rings are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bonds in the undec-10-en-1-yl groups to single bonds, resulting in saturated alkyl chains.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, where substituents such as nitro or halogen groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or halogens for halogenation, in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated alkyl chains.
Substitution: Nitro or halogen-substituted phenyl rings.
Scientific Research Applications
5,5’-Bis[4-(undec-10-en-1-yl)phenyl]-2,2’-bithiophene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: It is used in the synthesis of conductive polymers and materials with unique electronic properties.
Biological Studies: The compound’s structure allows it to interact with biological molecules, making it useful in studies of molecular interactions and drug design.
Industrial Applications: It is used in the production of advanced materials with specific electronic and mechanical properties.
Mechanism of Action
The mechanism of action of 5,5’-Bis[4-(undec-10-en-1-yl)phenyl]-2,2’-bithiophene involves its interaction with molecular targets through its thiophene and phenyl groups. The compound can participate in π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions influence the compound’s electronic properties and its ability to form conductive pathways in materials.
Comparison with Similar Compounds
Similar Compounds
5,5’-Bis[4-(decyloxy)phenyl]-2,2’-bithiophene: Similar structure but with decyloxy groups instead of undec-10-en-1-yl groups.
5,5’-Bis[4-(hexyl)phenyl]-2,2’-bithiophene: Similar structure but with hexyl groups instead of undec-10-en-1-yl groups.
Uniqueness
5,5’-Bis[4-(undec-10-en-1-yl)phenyl]-2,2’-bithiophene is unique due to the presence of the undec-10-en-1-yl groups, which provide longer alkyl chains and potential for additional functionalization. This enhances its solubility and processability in organic solvents, making it more suitable for certain applications in organic electronics and materials science.
Properties
CAS No. |
918441-43-7 |
|---|---|
Molecular Formula |
C42H54S2 |
Molecular Weight |
623.0 g/mol |
IUPAC Name |
2-(4-undec-10-enylphenyl)-5-[5-(4-undec-10-enylphenyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C42H54S2/c1-3-5-7-9-11-13-15-17-19-21-35-23-27-37(28-24-35)39-31-33-41(43-39)42-34-32-40(44-42)38-29-25-36(26-30-38)22-20-18-16-14-12-10-8-6-4-2/h3-4,23-34H,1-2,5-22H2 |
InChI Key |
AGZUOSZGFABQNU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


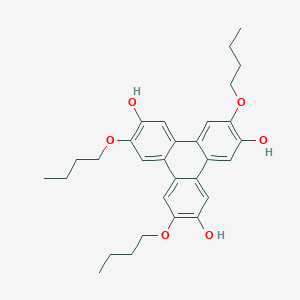
![5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12611275.png)
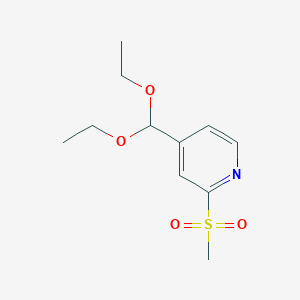

![7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline](/img/structure/B12611291.png)
![[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile](/img/structure/B12611304.png)
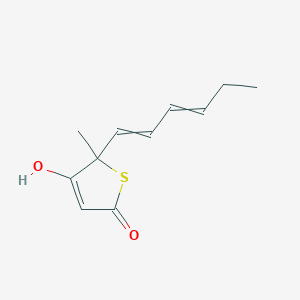
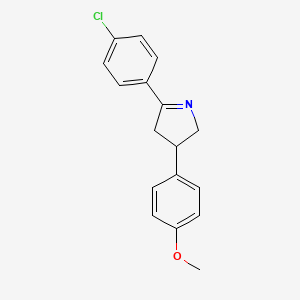
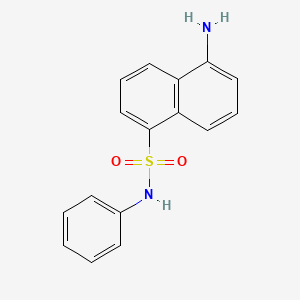
![7-Oxabicyclo[4.1.0]heptane-hydrogen chloride](/img/structure/B12611329.png)
![Pyridine, 2-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12611331.png)

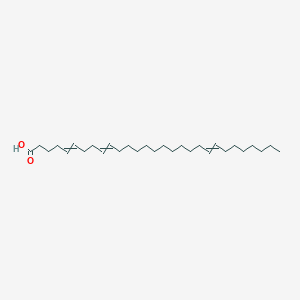
![2-([1,1'-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide](/img/structure/B12611355.png)
